(1R,3R)-3-Fluorocyclopentan-1-amine
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Overview
Description
(1R,3R)-3-Fluorocyclopentan-1-amine: is a fluorinated amine compound with the molecular formula C5H10FN and a molecular weight of 103.14 g/mol . This compound is characterized by a cyclopentane ring with a fluorine atom and an amine group attached to the third carbon atom in a trans configuration. It is primarily used in research and development within the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing trans-3-fluorocyclopentan-1-amine involves the reductive amination of 3-fluorocyclopentanone.
Leuckart Reaction: Another method involves the Leuckart reaction, where 3-fluorocyclopentanone is reacted with formamide under heating conditions to produce the desired amine.
Industrial Production Methods: Industrial production of trans-3-fluorocyclopentan-1-amine may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reducing agents and reaction conditions is optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1R,3R)-3-Fluorocyclopentan-1-amine can undergo oxidation reactions to form corresponding imines or nitriles.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Substituted cyclopentane derivatives.
Scientific Research Applications
Chemistry: (1R,3R)-3-Fluorocyclopentan-1-amine is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of fluorinated amines on biological systems, including enzyme interactions and metabolic pathways .
Industry: In the chemical industry, trans-3-fluorocyclopentan-1-amine is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of trans-3-fluorocyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the compound can enhance its binding affinity and selectivity for these targets, leading to various biological effects. The compound may modulate neurotransmitter pathways, influencing neurological functions .
Comparison with Similar Compounds
3-Fluorocyclopentan-1-amine: Similar structure but lacks the trans configuration.
Cyclopentan-1-amine: Lacks the fluorine atom.
trans-3-Chlorocyclopentan-1-amine: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness: (1R,3R)-3-Fluorocyclopentan-1-amine is unique due to its specific trans configuration and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
(1R,3R)-3-fluorocyclopentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN/c6-4-1-2-5(7)3-4/h4-5H,1-3,7H2/t4-,5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPOLBBUNYSRBS-RFZPGFLSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H]1N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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